molecular formula C10H10O3 B116827 Benzyl vinyl carbonate CAS No. 113150-67-7

Benzyl vinyl carbonate

Cat. No. B116827
M. Wt: 178.18 g/mol
InChI Key: HVSHJHHDLLAIEB-UHFFFAOYSA-N
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Description

Benzyl Vinyl Carbonate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of Benzyl Vinyl Carbonate has been reported in the literature. One method involves the reaction with potassium fluoride and 18-crown-6 ether in acetonitrile at 70°C for 3.5 hours . Another method involves isolating the product by crystallization .


Molecular Structure Analysis

The molecular structure of Benzyl Vinyl Carbonate consists of a benzyl group and a vinyl carbonate group. The benzyl group is based on methylbenzene (toluene), with one H removed from the methyl group . The vinyl group is a type of unsaturated hydrocarbon that contains a carbon-carbon double bond .


Chemical Reactions Analysis

Benzyl Vinyl Carbonate can undergo various chemical reactions. For instance, it can be involved in the hydrogenation of unsaturated double bonds with molecular hydrogen, an efficient atom-economic approach to the production of a wide range of fine chemicals . This process is sustainable as it does not produce wastes .


Physical And Chemical Properties Analysis

Benzyl Vinyl Carbonate is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . The compound is insoluble in available organic solvents .

Scientific Research Applications

Ion Detection

Benzyl disulphide, related to benzyl vinyl carbonate, has been used in poly(vinyl chloride)-based membrane electrodes for lead ion detection. These electrodes exhibit Nernstian behavior, a linear range suitable for Pb(NO₃)₂, and notable selectivity (Abbaspour & Tavakol, 1999).

Catalysis and Synthesis

In catalytic processes, benzyl vinyl carbonate and its derivatives facilitate the synthesis of complex organic compounds. One example is the Ir-catalyzed allylic vinylation reaction of allyl carbonates with o-aminostyrene derivatives, leading to various diene and 1-benzazepine derivatives (Ye et al., 2011).

Polymer Research

Benzyl vinyl carbonate compounds have applications in polymer research. For instance, allyl and vinyl carbonates, including benzyl vinyl carbonate, have been used in the synthesis of liquid crystalline side-chain polymers (de Marignan et al., 1988). Similarly, radical polymerizations of various vinyl alkyl carbonates, including benzyl vinyl carbonate, have been explored for high molecular weight polymer production (Ebdon et al., 1994).

Medicinal Chemistry

In medicinal chemistry, benzyl vinyl carbonate derivatives are used in the synthesis of isochromene derivatives, which have potential pharmaceutical applications (Gharpure et al., 2014).

Environmental Applications

Benzyl vinyl carbonate-related compounds like butyl benzyl phthalate have been studied for their environmental impact and removal techniques (Chatterjee & Karlovsky, 2010).

Organic Synthesis

Benzyl vinyl carbonate is utilized in organic synthesis processes, such as the palladium-catalyzed synthesis of benzils from aryl bromides (Kim et al., 2011), and in the synthesis of functionalized benzophenones for photoinitiators in polymer formulations (Roth et al., 2017).

Nanoparticle Research

In nanoparticle research, polycarbonate block copolymers with benzyl functionalities, similar to benzyl vinyl carbonate, are synthesized for creating nanoparticles with various sizes and surface charges (Heo et al., 2019).

Safety And Hazards

Benzyl Vinyl Carbonate is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

Future Directions

The use of Benzyl Vinyl Carbonate and similar compounds in sustainable chemical processes is a topic of ongoing research . For instance, the hydrogenation of vinyl derivatives using Pd/C catalysts is being explored as a sustainable method for vinyl group transformation .

properties

IUPAC Name

benzyl ethenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSHJHHDLLAIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl vinyl carbonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Kiuchi, K Adachi, A Tomatsu, M Chino… - Bioorganic & medicinal …, 2005 - Elsevier
… considerable activity and enantioselectivity for O-acylation of N-acetyl FTY720 (3) or N-benzyloxycarbonyl FTY720 (7) in combination with vinyl acetate or benzyl vinyl carbonate as the …
Number of citations: 91 www.sciencedirect.com
B Husár, R Liska - Chemical Society Reviews, 2012 - pubs.rsc.org
… Moreover, the sharp fall of the average molecular weight of poly(benzyl vinyl carbonate) from 1 compared to poly(phenyl vinyl carbonate) from 4 may be attributed to a chain transfer …
Number of citations: 77 pubs.rsc.org
D Tapriyal - 2009 - d-scholarship.pitt.edu
Supercritical carbon dioxide (scCO2) is an environmental friendly solvent for various chemical processes. In many cases scCO2 is unable to replace organic solvents due to the low …
Number of citations: 21 d-scholarship.pitt.edu
A Hofecker - 2020 - scholar.archive.org
UV curing of photopolymerizable monomers, like (meth) acrylates, has been utilized for coatings for more than half a century and more recently in further developed areas such as tissue …
Number of citations: 2 scholar.archive.org
J González-Sabín, R Morán-Ramallal… - Chemical Society …, 2011 - pubs.rsc.org
… Similarly, AOT–SC catalyzed the acylation of 18 with other vinyl esters (20 and 21) and benzyl vinyl carbonate 22 showing the same regioselectivity. The only compounds produced, 24–…
Number of citations: 74 pubs.rsc.org
DH Altreuter - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
D Tapriyal - 2009 - search.proquest.com
Supercritical carbon dioxide (scCO 2) is an environmental friendly solvent for various chemical processes. In many cases scCO 2 is unable to replace organic solvents due to the low …
Number of citations: 8 search.proquest.com

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